molecular formula C10H16O2 B14620969 (2S,6R)-2-Methyl-6-(2-oxopropyl)cyclohexan-1-one CAS No. 60416-04-8

(2S,6R)-2-Methyl-6-(2-oxopropyl)cyclohexan-1-one

Cat. No.: B14620969
CAS No.: 60416-04-8
M. Wt: 168.23 g/mol
InChI Key: OZUXXDJXWDMYAU-IONNQARKSA-N
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Description

(2S,6R)-2-Methyl-6-(2-oxopropyl)cyclohexan-1-one is an organic compound with a unique structure that includes a cyclohexanone ring substituted with a methyl group and a 2-oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-2-Methyl-6-(2-oxopropyl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of cyclohexanone with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-2-Methyl-6-(2-oxopropyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group is replaced by other functional groups such as amines or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines or halides substituted products.

Scientific Research Applications

(2S,6R)-2-Methyl-6-(2-oxopropyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (2S,6R)-2-Methyl-6-(2-oxopropyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific pathway involved. The exact molecular targets and pathways are subject to ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • **(2S,6R)-2-Methyl-6-(2-hydro

Properties

CAS No.

60416-04-8

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(2S,6R)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one

InChI

InChI=1S/C10H16O2/c1-7-4-3-5-9(10(7)12)6-8(2)11/h7,9H,3-6H2,1-2H3/t7-,9+/m0/s1

InChI Key

OZUXXDJXWDMYAU-IONNQARKSA-N

Isomeric SMILES

C[C@H]1CCC[C@@H](C1=O)CC(=O)C

Canonical SMILES

CC1CCCC(C1=O)CC(=O)C

Origin of Product

United States

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